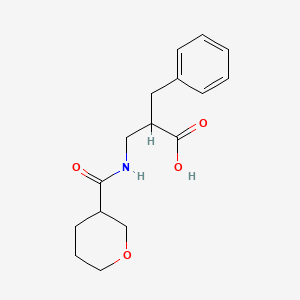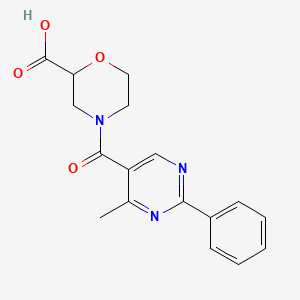![molecular formula C16H16ClNO4 B6662638 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid](/img/structure/B6662638.png)
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid is an organic compound characterized by the presence of a chloronaphthalene moiety linked to a propanoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid typically involves the following steps:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.
Oxyacetylation: The 4-chloronaphthalene is then reacted with an oxyacetylating agent to form 4-chloronaphthalen-1-yloxyacetyl chloride.
Amidation: The oxyacetyl chloride is subsequently reacted with 2-amino-2-methylpropanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-hydroxy-2-methylpropanoic acid
- 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]thiolane-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-10(16(20)21)8-18-15(19)9-22-14-7-6-13(17)11-4-2-3-5-12(11)14/h2-7,10H,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSFFQCXGBMWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=C(C2=CC=CC=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-[3-(Trifluoromethyl)phenyl]triazole-4-carbonyl]amino]butanoic acid](/img/structure/B6662558.png)
![2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid](/img/structure/B6662564.png)
![4-[[(4-Tert-butyl-1,3-thiazole-5-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B6662572.png)
![4-[[Methyl-(3-methyl-2-phenylbutanoyl)amino]methyl]benzoic acid](/img/structure/B6662580.png)
![4-[[3-(4-Methoxyphenyl)-2-methylpropanoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662591.png)
![4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662593.png)
![4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662598.png)
![2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6662605.png)
![2-[3-Methyl-4-[(2-propan-2-yloxyacetyl)amino]phenoxy]acetic acid](/img/structure/B6662609.png)

![1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662625.png)
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662628.png)
![3-[[3-(4-Methoxyphenyl)adamantane-1-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6662635.png)

